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Butyl acrylate vinyl acetate

Glass transition temperature Internal plasticization Copolymer composition

Butyl acrylate vinyl acetate (VAc/BA) copolymer is a random or gradient copolymer formed via emulsion or bulk polymerization of vinyl acetate (VAc, Tg ≈ 30 °C) and butyl acrylate (BA, Tg ≈ −54 °C). This binary copolymer system provides an internally plasticized polymer backbone where the BA comonomer eliminates the need for external plasticizers while imparting flexibility, water resistance, and tunable adhesion.

Molecular Formula C11H18O4
Molecular Weight 214.26 g/mol
Cat. No. B8502234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl acrylate vinyl acetate
Molecular FormulaC11H18O4
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C=C.CC(=O)OC=C
InChIInChI=1S/C7H12O2.C4H6O2/c1-3-5-6-9-7(8)4-2;1-3-6-4(2)5/h4H,2-3,5-6H2,1H3;3H,1H2,2H3
InChIKeyFXBZWPXBAZFWIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl Acrylate Vinyl Acetate Copolymer: Composition-Defined Performance for Adhesives, Coatings, and Binder Procurement


Butyl acrylate vinyl acetate (VAc/BA) copolymer is a random or gradient copolymer formed via emulsion or bulk polymerization of vinyl acetate (VAc, Tg ≈ 30 °C) and butyl acrylate (BA, Tg ≈ −54 °C) [1]. This binary copolymer system provides an internally plasticized polymer backbone where the BA comonomer eliminates the need for external plasticizers while imparting flexibility, water resistance, and tunable adhesion [2]. The final VAc/BA copolymer typically exhibits a single glass transition temperature (Tg) intermediate between the two homopolymers, confirming its random copolymer character [1]. As a water-based emulsion product, it serves as a critical binder and adhesive base in interior/exterior paints, wood adhesives, pressure-sensitive adhesives (PSAs), and textile coatings [3].

Why Vinyl Acetate Homopolymers and Alternate Acrylate Copolymers Cannot Substitute for Butyl Acrylate Vinyl Acetate Copolymers Without Performance Loss


Generic substitution fails because VAc and BA have markedly different reactivity ratios in emulsion copolymerization (r_VAc ≈ 0.01–0.05, r_BA ≈ 3–6), meaning that batch polymerization inevitably produces composition drift: BA-rich chains form early, and VAc-rich chains form late [1]. This drift generates a heterogeneous product with two distinct Tg values unless semi-continuous feeding protocols are strictly followed [1]. Consequently, two suppliers producing a 'VAc/BA copolymer' with nominally identical monomer ratios can deliver products with entirely different sequence distributions, microstructures (core–shell vs. homogeneous), and end-use performance [2]. Furthermore, poly(vinyl acetate) homopolymer (PVAc, Tg ≈ 30 °C) is brittle at room temperature and requires external plasticizers that can migrate; pure poly(butyl acrylate) (PBA, Tg ≈ −54 °C) is tacky but lacks cohesive strength [3]. Vinyl acetate-ethylene (VAE) copolymers provide internal plasticization but require high-pressure polymerization and cannot match the BA-based Tg tunability window [4]. Without product-specific evidence confirming both composition uniformity and application-relevant property data, substituting one VAc/BA product for another—or replacing it with a different class of acrylic or vinyl copolymer—carries a high risk of adhesive bond failure, coating cracking, inadequate water resistance, or loss of peel–shear balance in PSAs.

Quantitative Differentiation Evidence: Butyl Acrylate Vinyl Acetate Copolymer vs. Closest Comparators in Adhesives, Coatings, and PSAs


Glass Transition Temperature Tunability of VAc/BA Copolymer vs. PVAc and PBA Homopolymers Enables Plasticizer-Free Flexibility Control

The VAc/BA copolymer achieves a single, composition-tunable Tg through internal plasticization, eliminating the need for migratory external plasticizers required by PVAc homopolymer. At an 85/15 wt.% VAc/BA composition, the copolymer exhibits a Tg of −6.49 °C with a tensile strength of 15.6 MPa, combining flexibility with mechanical integrity [1]. Varying the BA content from 0 to ~40 mol% shifts the Tg from approximately +30 °C (pure PVAc) down to approximately −20 °C, spanning a 50 °C tunability range that pure PVAc cannot access without plasticizer addition [2].

Glass transition temperature Internal plasticization Copolymer composition

Wet Adhesion and Shear Strength of VAc/BA Copolymer vs. Unmodified PVAc in Wood Adhesive Applications

Incorporation of BA into VAc-based wood adhesives significantly enhances both dry and wet shear strength. In a starch-grafted VAc/BA copolymer system at a VAc/BA ratio of 6:4 (v/v), dry shear strength reached 6.68 MPa and wet shear strength reached 3.32 MPa, representing a substantial improvement over natural starch adhesives and unmodified PVAc formulations [1]. The BA component provides internal plasticization that lowers the minimum film-forming temperature while improving substrate wetting and water resistance of the cured bond line. In a parallel study, the addition of only 1 wt% BA to a VAc-based wood adhesive increased dry tensile shear strength by 9.5% compared to pristine glue after 6 h of drying [2].

Wood adhesive Shear strength Water resistance

Peel–Shear Balance in Pressure-Sensitive Adhesives: VAc/BA Copolymer vs. Pure Acrylate PSA Formulations

In emulsion-based PSA formulations, the BA/VAc copolymer system provides a distinct peel–shear balance compared to all-acrylate PSAs. Screening experiments across multiple BA/VAc ratios, acrylic acid content, and surfactant types revealed that BA/VAc PSAs can achieve shear strengths on the order of several weeks while maintaining measurable loop tack and peel strength on stainless steel substrates [1]. However, the shear strength is highly sensitive to copolymer composition, decreasing with increasing particle size but significantly influenced by BA/VAc ratio [2]. The incorporation of VAc into an acrylate backbone increases cohesive strength (holding power) at the expense of tack and peel, whereas pure poly(butyl acrylate)-based PSAs exhibit high tack and peel but poor shear holding power (creep under load) [2]. A quaternary copolymer of 2-EHA/BA/EA/VAc demonstrated that increasing VAc content raised holding power while reducing tackiness, confirming the VAc contribution to cohesive strength in PSAs [3].

Pressure-sensitive adhesive Peel strength Shear holding power

Water Resistance and Colloidal Stability of Soap-Free VAc/BA Copolymer Latex vs. Conventional Surfactant-Stabilized PVAc Latex

Soap-free VAc/BA copolymer latex prepared with a reactive emulsifier (DNS-86) demonstrates superior water resistance and ionic stability compared to conventional PVAc latex synthesized with octylphenol polyoxyethylene ether (OP-10). The latex film from the soap-free VAc/BA copolymer exhibits better water resistance directly attributable to the absence of migratory surfactant species that create water-permeable channels in the dried film [1]. The BA comonomer contributes additional hydrophobicity to the copolymer backbone, further reducing water sensitivity compared to pure PVAc films, which are notoriously water-sensitive due to the hydrolyzable acetate groups and surfactant residues [2].

Soap-free emulsion Water resistance Ionic stability

Flame Retardancy Performance of VAc/BA Copolymer Matrix vs. Alternative Binder Resins for Intumescent Coatings

VAc/BA copolymers serve as effective binder resins for intumescent fire-retardant coatings. When 5 wt.% phosphorus is incorporated (as additive or co-monomer), VAc/BA copolymers achieve improved fire properties irrespective of the phosphorus source, with the intumescent system (ammonium polyphosphate + pentaerythritol) delivering the best overall performance [1]. The VAc/BA matrix supports both additive-type and reactive-type phosphorus flame retardants, with phosphonate comonomers outperforming phosphate comonomers in fire performance [1]. This dual compatibility is not universally achievable across all acrylic or vinyl binder systems, positioning VAc/BA as a versatile platform for halogen-free flame-retardant coating formulations [2].

Flame retardancy Intumescent coating Phosphorus additive

High-Value Application Scenarios for Butyl Acrylate Vinyl Acetate Copolymers Based on Quantitative Performance Differentiation


Plasticizer-Free Interior Semi-Gloss Architectural Coatings

VAc/BA copolymer emulsions specifically formulated at 85/15 wt.% (VAc/BA) deliver a Tg of −6.49 °C and tensile strength of 15.6 MPa, enabling film formation without external plasticizers [1]. This composition is directly specified in patent literature as the preferred vehicle for interior semi-gloss paints, where the balance of film flexibility, hardness, and scrub resistance cannot be achieved with pure PVAc (too brittle) or pure acrylic (too soft, higher cost) [2]. The absence of migratory plasticizers ensures long-term gloss retention and eliminates VOC emissions associated with coalescing agents.

Water-Resistant D3/D4 Wood Adhesives Without Added Crosslinkers

VAc/BA copolymer adhesives at a monomer ratio of 6:4 (VAc/BA, v/v) achieve dry shear strength of 6.68 MPa and wet shear strength of 3.32 MPa in starch-grafted bio-based formulations, meeting the water-resistance requirements for D3 (interior, frequent short-term water exposure) and approaching D4 (exterior) classification [1]. This performance is achieved through internal plasticization and enhanced hydrophobic character from the BA component, contrasting with traditional PVAc wood glues that require separate crosslinker addition (e.g., isocyanates or metal salts) to achieve comparable wet strength. Even 1 wt% BA incorporation increases dry tensile shear strength by 9.5% over pristine VAc-based glue [2].

Permanent Pressure-Sensitive Adhesive Tapes Requiring High Shear Holding Power

For permanent PSA tape and label applications where adhesive creep under sustained load constitutes a failure mode, VAc-containing BA/VAc copolymer PSAs provide shear holding times on the order of several weeks at optimal composition, significantly outperforming all-acrylate PSAs that sacrifice cohesive strength for high tack and peel [1]. The BA/VAc copolymer platform allows formulators to tune the peel–shear balance by adjusting the VAc content, with higher VAc increasing cohesive strength (holding power) and lower VAc increasing tack and peel, enabling application-specific optimization without changing polymer class [2].

Halogen-Free Intumescent Fire-Retardant Coatings on Steel and Wood Substrates

VAc/BA copolymers function as effective char-forming binder resins in intumescent fire-retardant coatings. When formulated with 5 wt.% phosphorus via an ammonium polyphosphate/pentaerythritol intumescent system, VAc/BA coatings deliver the best fire performance among phosphorus-containing VA/BA copolymer formulations, outperforming systems using red phosphorus, organo-phosphates, organo-phosphonate, or inorganic phosphate alone [1]. The VA/BA copolymer matrix is compatible with both additive and reactive (comonomer) phosphorus flame retardants, providing formulation flexibility that enables halogen-free fire protection solutions for structural steel and wood applications.

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